Cas no 14217-66-4 (3-chloro-1,2-thiazole)

3-chloro-1,2-thiazole 化学的及び物理的性質
名前と識別子
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- 3-Chloroisothiazole
- 3-Chloro-isothiazole
- Isothiazole, 3-chloro-
- 3-chloro-1,2-thiazole
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- MDL: MFCD12827705
- インチ: InChI=1S/C3H2ClNS/c4-3-1-2-6-5-3/h1-2H
- InChIKey: NDSJUDPCTYRQFX-UHFFFAOYSA-N
- ほほえんだ: ClC1=NSC=C1
計算された属性
- せいみつぶんしりょう: 118.95976
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 0
じっけんとくせい
- PSA: 12.89
3-chloro-1,2-thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM189845-5g |
3-Chloroisothiazole |
14217-66-4 | 95% | 5g |
$1047 | 2021-08-05 | |
abcr | AB512606-1 g |
3-Chloroisothiazole, 95%; . |
14217-66-4 | 95% | 1g |
€464.50 | 2023-04-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C11331-5g |
3-Chloroisothiazole |
14217-66-4 | 96% | 5g |
19404.0CNY | 2021-07-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C11331-1g |
3-Chloroisothiazole |
14217-66-4 | 96% | 1g |
4850.0CNY | 2021-07-13 | |
Frontier Specialty Chemicals | C11331-1 g |
3-Chloroisothiazole |
14217-66-4 | 1g |
$ 231.00 | 2022-11-04 | ||
Apollo Scientific | OR918982-1g |
3-Chloroisothiazole |
14217-66-4 | 95% | 1g |
£555.00 | 2025-02-21 | |
Enamine | EN300-153259-0.1g |
3-chloro-1,2-thiazole |
14217-66-4 | 95% | 0.1g |
$77.0 | 2023-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C11331-5g |
3-Chloroisothiazole |
14217-66-4 | 96% | 5g |
19404CNY | 2021-05-08 | |
Alichem | A059002694-5g |
3-Chloroisothiazole |
14217-66-4 | 95% | 5g |
1,187.20 USD | 2021-06-01 | |
Aaron | AR001ILG-50mg |
Isothiazole, 3-chloro- |
14217-66-4 | 95% | 50mg |
$96.00 | 2023-12-16 |
3-chloro-1,2-thiazole 関連文献
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1. Book reviews
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
3-chloro-1,2-thiazoleに関する追加情報
3-Chloro-1,2-Thiazole (CAS No. 14217-66-4): A Comprehensive Overview
3-Chloro-1,2-thiazole, also known by its CAS registry number CAS No. 14217-66-4, is a heterocyclic organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound belongs to the thiazole family, which is a five-membered aromatic ring containing sulfur and nitrogen atoms. The presence of a chlorine substituent at the 3-position of the thiazole ring imparts unique electronic and structural properties to this molecule, making it a valuable component in various applications.
The synthesis of 3-chloro-1,2-thiazole typically involves the reaction of thioamide derivatives with chlorinating agents under specific conditions. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels, which are crucial for its use in demanding applications such as pharmaceuticals and optoelectronic materials. The compound's ability to act as a versatile building block in organic synthesis has further cemented its importance in modern chemical research.
In terms of physical properties, 3-chloro-1,2-thiazole exhibits a melting point of approximately 95°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its aromaticity and conjugated system contribute to its stability under normal conditions, making it suitable for use in various industrial processes. The compound's electronic structure also makes it an attractive candidate for applications in semiconducting materials and sensors.
Recent studies have highlighted the potential of 3-chloro-1,2-thiazole as a precursor for the synthesis of advanced materials with tailored properties. For instance, researchers have successfully incorporated this compound into polymer frameworks to create materials with enhanced electrical conductivity and mechanical strength. These findings underscore its role as a key intermediate in the development of next-generation materials for electronics and energy storage systems.
Beyond its role in materials science, 3-chloro-1,2-thiazole has also found applications in medicinal chemistry. Its ability to act as a bioisostere for other heterocyclic compounds has led to its use in drug design efforts targeting various therapeutic areas. Recent computational studies have demonstrated that this compound can serve as a scaffold for designing molecules with potential anti-inflammatory and anticancer activities.
The environmental impact of 3-chloro-1,2-thiazole has also been a topic of interest among researchers. Studies on its biodegradation pathways have revealed that it undergoes rapid transformation under aerobic conditions, reducing its persistence in the environment. This information is crucial for assessing its safety profile and ensuring sustainable practices during its production and use.
In conclusion, 3-chloro-1,2-thiazole (CAS No. 14217-66-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthetic methods and application development, position it as an essential component in contemporary chemical research. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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